Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-

Catalog No.
S13385997
CAS No.
653570-04-8
M.F
C11H4ClF4NO2
M. Wt
293.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromet...

CAS Number

653570-04-8

Product Name

Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-

IUPAC Name

2-chloro-4-fluoro-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]benzaldehyde

Molecular Formula

C11H4ClF4NO2

Molecular Weight

293.60 g/mol

InChI

InChI=1S/C11H4ClF4NO2/c12-7-2-8(13)6(1-5(7)4-18)9-3-10(19-17-9)11(14,15)16/h1-4H

InChI Key

PLLATXBPOPPFIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C2=NOC(=C2)C(F)(F)F)F)Cl)C=O

Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- is a complex organic compound with the molecular formula C13H7ClF4N2OC_{13}H_{7}ClF_{4}N_{2}O and a molecular weight of approximately 366.65 g/mol. This compound features a benzaldehyde moiety substituted with chlorine, fluorine, and trifluoromethyl groups, as well as an isoxazole ring. The presence of these substituents contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals.

Due to their electrophilic nature. Common reactions include:

  • Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The aldehyde functional group can react with nucleophiles to form larger molecules through condensation.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are fundamental for synthesizing more complex organic compounds and pharmaceuticals.

The synthesis of Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- typically involves multi-step processes including:

  • Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring.
  • Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Further reactions may be conducted to introduce the trifluoromethyl group.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

Benzaldehyde derivatives are widely used in various applications:

  • Pharmaceuticals: As intermediates in the synthesis of biologically active compounds.
  • Agrochemicals: Potential use as herbicides or fungicides due to their unique chemical properties.
  • Flavoring Agents: Some benzaldehyde derivatives are used in the food industry for their aromatic properties.

The specific application of Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- would depend on its biological activity and efficacy in target applications.

Interaction studies involving Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- could focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses. Preliminary data on similar compounds suggest that they may interact with key biological pathways, influencing processes such as cell signaling or metabolic regulation.

Several compounds share structural similarities with Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-, which can be compared based on their functional groups and applications:

Compound NameMolecular FormulaKey Features
BenzaldehydeC7H6OC_{7}H_{6}OSimple aromatic aldehyde used in flavoring and fragrance
TrifluoromethylbenzaldehydeC8H5F3OC_{8}H_{5}F_{3}OContains trifluoromethyl group; used in pharmaceuticals
ChlorobenzaldehydeC7H6ClOC_{7}H_{6}ClOHalogenated derivative; used as an intermediate in organic synthesis
4-FluorobenzaldehydeC7H6FOC_{7}H_{6}FOFluorinated compound; utilized in medicinal chemistry

The uniqueness of Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- lies in its combination of multiple halogenated groups along with an isoxazole ring, which may confer distinct chemical reactivity and biological properties compared to other benzaldehyde derivatives.

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Exact Mass

292.9866687 g/mol

Monoisotopic Mass

292.9866687 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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